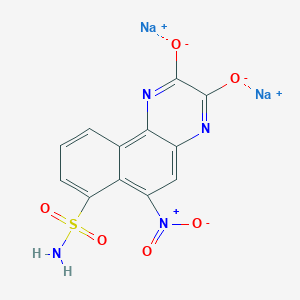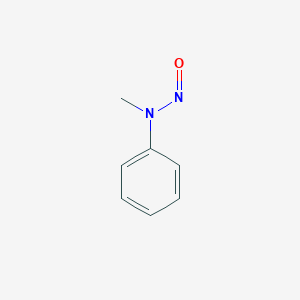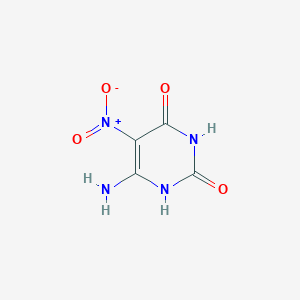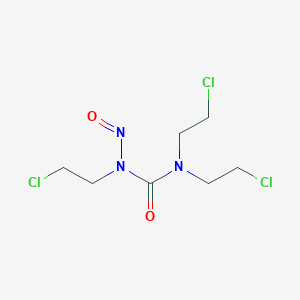
1,5,15-Tri-O-methylmorindol
Overview
Description
1,5,15-Tri-O-methylmorindol is a natural product isolated from the root of the Morinda citrifolia plant, which is native to Southeast Asia. It is a member of the indole alkaloid family and is an important biological active compound, due to its numerous biological activities. 1,5,15-Tri-O-methylmorindol has been found to possess antibacterial, antifungal, anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. In addition, it has been found to have potential therapeutic applications in various diseases. The purpose of
Scientific Research Applications
Anti-Cancer Activity
1,5,15-Tri-O-methylmorindol has shown potential anti-cancer activity. It does not show significant cytotoxic activity on the human T-cell leukemia cell line, Jurkat, by itself. However, when combined with 0.5-1.5 μg/mL of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), it shows cytotoxicity with an IC50 of 14.5-15.0 μg/mL . This suggests that 1,5,15-Tri-O-methylmorindol could be used in combination with other drugs to enhance their anti-cancer effects.
Anti-Viral Activity
Another application of 1,5,15-Tri-O-methylmorindol is its potential anti-viral effects. It has been found to have effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This suggests that it could be used in the treatment of diseases caused by the Epstein-Barr virus.
Biological Signaling Inhibitor
1,5,15-Tri-O-methylmorindol can be used as a signaling inhibitor in biological activities or pharmacological activities . This means it can be used in research to understand how cells communicate with each other and how these signals can be disrupted.
Research Tool in Cell Proliferation Studies
Given its cytotoxic activity when combined with TRAIL, 1,5,15-Tri-O-methylmorindol can be used as a research tool in cell proliferation studies . It can help researchers understand the mechanisms of cell growth and death.
Potential Therapeutic Agent for Leukemia
Given its cytotoxic activity against the human T-cell leukemia cell line, Jurkat, 1,5,15-Tri-O-methylmorindol could potentially be developed into a therapeutic agent for leukemia .
Mechanism of Action
Target of Action
The primary target of 1,5,15-Tri-O-methylmorindol is the Epstein-Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancers.
Mode of Action
1,5,15-Tri-O-methylmorindol interacts with its target, the Epstein-Barr virus early antigen (EBV-EA), by inhibiting its activation induced by TPA . This interaction results in a decrease in the activity of the virus, thereby reducing its ability to infect cells and propagate.
Result of Action
The result of 1,5,15-Tri-O-methylmorindol’s action is the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This leads to a decrease in the activity of the virus, reducing its ability to infect cells and propagate.
properties
IUPAC Name |
2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQUHAJKODII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,15-Tri-O-methylmorindol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5,15-Tri-O-methylmorindol in the context of the research on Morinda citrifolia (Noni)?
A: 1,5,15-Tri-O-methylmorindol is a novel anthraquinone discovered as part of the research exploring the chemical constituents of Morinda citrifolia (Noni) fruits []. While the study primarily focused on identifying compounds with anti-inflammatory and potential cancer chemopreventive properties, the discovery of a new anthraquinone like 1,5,15-Tri-O-methylmorindol expands the known chemical diversity of Noni and opens avenues for further research into its specific biological activities and potential applications.
Q2: Does 1,5,15-Tri-O-methylmorindol exhibit any of the biological activities studied in the research paper?
A: The research paper primarily focused on the anti-inflammatory and cancer chemopreventive potential of other isolated compounds, particularly saccharide fatty acid esters []. While 1,5,15-Tri-O-methylmorindol was evaluated for its inhibitory activity against TPA-induced EBV-EA activation, it only showed moderate effects compared to other tested compounds. Further research is needed to fully understand the specific biological activities and potential of 1,5,15-Tri-O-methylmorindol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





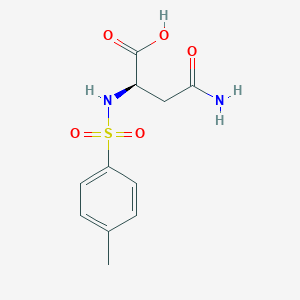

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)
![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
